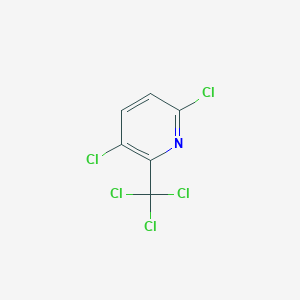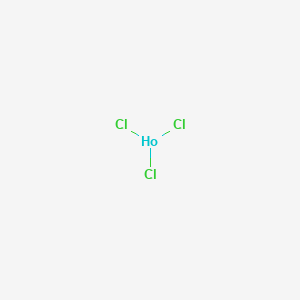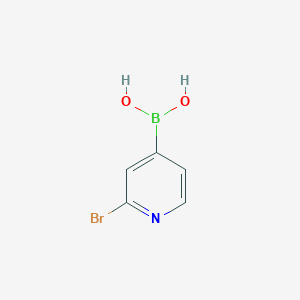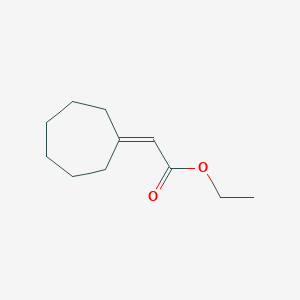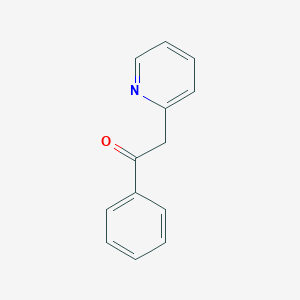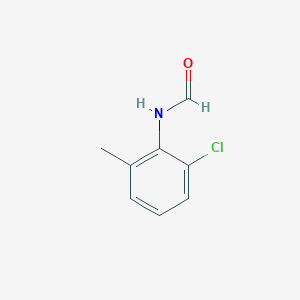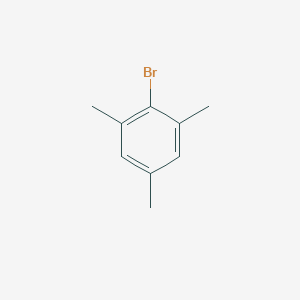
2-Bromomesitylene
概要
説明
Synthesis Analysis
The synthesis of 2-Bromomesitylene involves the direct reaction of bromine with mesitylene . The process is carried out in a three-necked flask, provided with a short reflux condenser, a mechanical stirrer, and a separatory funnel .Molecular Structure Analysis
The molecular structure of 2-Bromomesitylene includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 21 bonds, including 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
2-Bromomesitylene is a standard electron-rich aryl halide substrate for cross-coupling reactions . It reacts with magnesium to give the Grignard reagent, which is used in the preparation of tetramesityldiiron .Physical And Chemical Properties Analysis
2-Bromomesitylene is a liquid with a refractive index of 1.552 (lit.) . It has a boiling point of 225 °C (lit.) and a melting point of 2 °C (lit.) . The density of 2-Bromomesitylene is 1.301 g/mL at 25 °C (lit.) .科学的研究の応用
Carbon-Carbon Bond Formation
2-Bromomesitylene can be used as a reactant for carbon-carbon bond formation . This process is crucial in organic chemistry as it allows for the construction of complex organic molecules from simpler ones. The bromine atom in 2-Bromomesitylene can act as a leaving group, facilitating the formation of new carbon-carbon bonds.
Carbon-Carbon Bond Cleavage
In addition to forming carbon-carbon bonds, 2-Bromomesitylene can also be used in reactions that involve the cleavage of carbon-carbon bonds . This is particularly useful in the synthesis of certain types of organic compounds where the breaking of carbon-carbon bonds is required.
Synthesis of Aromatics
2-Bromomesitylene is a useful synthetic intermediate in the production of aromatics . Aromatics are a class of compounds that contain a planar ring of atoms with delocalized π electrons, and they are widely used in the production of dyes, detergents, and pharmaceuticals.
Production of Boron Derivatives
2-Bromomesitylene can be used in the synthesis of boron derivatives . These compounds have a wide range of applications, from materials science to medicine. For example, boron-containing compounds are used in the production of borosilicate glass, flame retardants, and certain types of drugs.
Catalyst Production
2-Bromomesitylene serves as an intermediate in the production of certain types of catalysts . For instance, it can be used to prepare Hydrogen [4- [bis (2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis (2,3,4,5,6-pentafluorophenyl)borate, which is a frustrated phosphonium borate used for metal-free catalytic hydrogenation of imines .
Metal-Free Catalytic Hydrogenation of Imines
As mentioned above, a compound derived from 2-Bromomesitylene can be used for the metal-free catalytic hydrogenation of imines . This is a significant application as it provides a more environmentally friendly and potentially less expensive alternative to traditional metal-based catalysts.
Safety and Hazards
作用機序
Target of Action
2-Bromomesitylene, also known as 2-Bromo-1,3,5-trimethylbenzene , is primarily used as a reactant in carbon-carbon bond formation and cleavage reactions . The primary targets of 2-Bromomesitylene are therefore the carbon atoms in organic compounds involved in these reactions.
Mode of Action
The mode of action of 2-Bromomesitylene involves its interaction with carbon atoms in organic compounds. The bromine atom in 2-Bromomesitylene is highly reactive and can form a bond with carbon atoms, leading to the formation or cleavage of carbon-carbon bonds .
Biochemical Pathways
It is known that 2-bromomesitylene is used in carbon-carbon bond formation and cleavage reactions , which are fundamental processes in organic chemistry and biochemistry.
Pharmacokinetics
Given its use as a reactant in chemical reactions, it is likely that its bioavailability is influenced by factors such as its concentration, the presence of other reactants, and the conditions of the reaction .
Result of Action
The result of 2-Bromomesitylene’s action is the formation or cleavage of carbon-carbon bonds in organic compounds . This can lead to the synthesis of new compounds or the breakdown of existing ones, depending on the specific reaction.
特性
IUPAC Name |
2-bromo-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTLQRYOJOSPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060363 | |
| Record name | 2-Bromomesitylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
576-83-0 | |
| Record name | Mesityl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromomesitylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromomesitylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-bromo-1,3,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromomesitylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromomesitylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOMESITYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X99GJ54YDY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of reactions involving 2-bromomesitylene are discussed in the research papers?
A1: The research papers highlight the use of 2-bromomesitylene in palladium-catalyzed cyanation reactions [] and as a starting material in the total synthesis of cybrodins, a class of natural products [].
- Palladium-catalyzed cyanation: [] describes how 2-bromomesitylene reacts with organic nitriles in the presence of a palladium catalyst and zinc metal powder. This reaction leads to the formation of 2,4,6-trimethylbenzonitrile, showcasing a novel carbon-carbon bond formation. Interestingly, the reaction also yielded dibenzyl ketone and 2,4,6-tribenzyl-5-phenylpyrimidine as byproducts, providing insight into the mechanistic pathway.
- Total Synthesis of Cybrodins: [] utilizes 2-bromomesitylene as a starting point for the synthesis of various cybrodins, including cybrodol, isocybrodol, cybrodal, cybrodic acid, and trisnorcybrodolide. The synthetic route involves a series of chemical transformations, including oxidation, aryllithiation, and esterification reactions.
Q2: Why is 2-bromomesitylene particularly suitable for these reactions?
A2: The reactivity of 2-bromomesitylene stems from the presence of bromine, a good leaving group, and the steric influence of the three methyl groups on the benzene ring.
- Palladium-catalyzed reactions: The bromine atom in 2-bromomesitylene allows for oxidative addition with palladium catalysts, a crucial step in many palladium-catalyzed cross-coupling reactions like the cyanation described []. The ortho-disubstituted nature of 2-bromomesitylene, with two methyl groups adjacent to the bromine, likely contributes to its reactivity in this specific reaction as highlighted in the paper.
- Cybrodin synthesis: The methyl groups in 2-bromomesitylene provide a steric handle for further functionalization. For instance, in the synthesis of cybrodins, one of the methyl groups is selectively oxidized to allow for the introduction of the β-hydroxyethyl chain [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




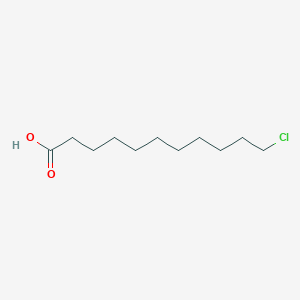
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)
